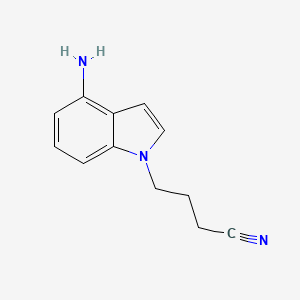

4-(4-Amino-1h-indol-1-yl)butanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(4-aminoindol-1-yl)butanenitrile |

InChI |

InChI=1S/C12H13N3/c13-7-1-2-8-15-9-6-10-11(14)4-3-5-12(10)15/h3-6,9H,1-2,8,14H2 |

InChI Key |

HTFBFSPQNXRQJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CCCC#N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 4 Amino 1h Indol 1 Yl Butanenitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(4-Amino-1H-indol-1-yl)butanenitrile identifies two primary disconnections corresponding to the formation of the key carbon-nitrogen bonds. The most logical approach involves disconnecting the butanenitrile side chain from the indole (B1671886) nitrogen and the amino group from the C4 position of the indole ring.

The primary disconnection is the C-N bond at the N1 position, which simplifies the target molecule to a 4-aminoindole (B1269813) core and a suitable four-carbon electrophile, such as 4-bromobutanenitrile. This disconnection is based on the well-established N-alkylation of indoles.

A second key disconnection involves the C4-amino group. Direct amination of the indole C4 position is challenging. A more reliable and common strategy is the reduction of a nitro group. This leads to a 4-nitroindole (B16737) intermediate. Therefore, the retrosynthetic pathway points towards 4-nitroindole as a key precursor. This strategy simplifies the synthesis to three main stages: synthesis of 4-nitroindole, N-alkylation of the indole ring, and subsequent reduction of the nitro group.

This retrosynthetic approach is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond at N1): Leads to 4-Amino-1H-indole and an appropriate butanenitrile precursor.

Functional Group Interconversion (Amino to Nitro): Simplifies the precursor to 4-Nitro-1H-indole, which is more synthetically accessible.

Disconnection 2 (Indole Synthesis): Further disconnection of 4-Nitro-1H-indole can lead to simpler aromatic precursors, depending on the chosen indole synthesis method (e.g., Fischer, Bartoli, or Leimgruber-Batcho synthesis).

This analysis suggests a forward synthesis commencing with a pre-functionalized benzene (B151609) derivative that can be cyclized to form the 4-nitroindole core, followed by N-alkylation and final reduction.

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of this compound relies on a selection of key precursors and starting materials. The choice of these compounds is dictated by the retrosynthetic analysis, which prioritizes the formation of a 4-nitroindole intermediate.

A common starting material for the synthesis of 4-substituted indoles is 2-methyl-3-nitrotoluene. The Leimgruber-Batcho indole synthesis is a versatile method that can utilize such precursors. In this approach, the starting material is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which is then reductively cyclized to yield the indole ring.

The key precursors and their roles in the synthetic pathway are summarized in the table below.

| Precursor Compound | Role in Synthesis | Starting Material |

| 4-Nitro-1H-indole | Key intermediate containing the required C4-nitro functionality. | Can be synthesized from precursors like 2-methyl-3-nitrotoluene via methods such as the Leimgruber-Batcho synthesis. |

| 4-Bromobutanenitrile | Alkylating agent used to introduce the butanenitrile side chain at the N1 position of the indole ring. | Commercially available or can be prepared from γ-butyrolactone. |

| 4-(4-Nitro-1H-indol-1-yl)butanenitrile | Intermediate formed after the N-alkylation step. | Synthesized from 4-Nitro-1H-indole and 4-bromobutanenitrile. |

The selection of these precursors allows for a modular and reliable synthetic route, where each functional group is introduced in a controlled manner.

Reaction Mechanisms of Formation

The formation of this compound involves a sequence of well-understood reaction mechanisms. The key transformations are the introduction of the butanenitrile chain onto the indole nitrogen and the conversion of a nitro group to an amino group at the C4 position.

The introduction of the butanenitrile chain at the N1 position is typically achieved through an N-alkylation reaction. This reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile.

The reaction mechanism involves the following steps:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the N-H bond of the 4-nitroindole precursor. This generates a highly nucleophilic indolide anion.

Nucleophilic Attack: The indolide anion then attacks the electrophilic carbon atom of 4-bromobutanenitrile, which bears a partial positive charge due to the electron-withdrawing nature of the bromine atom.

Displacement: The attack results in the displacement of the bromide leaving group in an SN2 fashion, forming the new C-N bond and yielding 4-(4-nitro-1H-indol-1-yl)butanenitrile.

Direct amination of the C4 position of the indole ring is generally not a feasible strategy due to challenges in controlling regioselectivity and the harsh conditions often required. A more effective and widely used strategy is the reduction of a pre-existing nitro group.

The mechanism for the reduction of the nitro group to an amino group can vary depending on the chosen reducing agent:

Catalytic Hydrogenation: This is a common and clean method involving the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H2 gas). The nitro group is reduced in a stepwise manner on the catalyst surface, passing through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine.

Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., HCl) can also be used. This reaction proceeds through a series of single-electron transfer steps, where the metal reduces the nitro group.

The synthesis of this compound is most practically approached through a multi-step sequence, as this allows for better control over each transformation and purification of intermediates. A typical multi-step sequence would be:

Synthesis of 4-nitro-1H-indole.

N-alkylation with 4-bromobutanenitrile to give 4-(4-nitro-1H-indol-1-yl)butanenitrile.

Reduction of the nitro group to afford the final product.

While a one-pot synthesis, where all reagents are added sequentially without isolation of intermediates, can be more efficient in terms of time and resources, it presents significant challenges for this particular target molecule. The reagents and conditions required for N-alkylation (strong base) and nitro reduction (acidic or catalytic hydrogenation) are generally incompatible. For instance, the strong base used for deprotonation in the N-alkylation step would react with the acidic conditions often used for chemical reduction. Therefore, a stepwise approach with isolation and purification of the 4-(4-nitro-1H-indol-1-yl)butanenitrile intermediate is the more robust and reliable synthetic strategy.

Catalytic Systems and Reagents Utilized in Synthesis

The synthesis of this compound employs a range of specific catalytic systems and reagents for each key step. The appropriate choice of these is crucial for achieving high yields and purity.

The following table summarizes the key reagents and catalysts for the proposed synthetic route.

| Reaction Step | Reagents and Catalysts | Purpose |

| Indole Synthesis (Leimgruber-Batcho) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Forms the enamine intermediate from the starting substituted toluene. |

| A reducing agent (e.g., H2 with a catalyst like Raney Nickel, or sodium dithionite) | Effects the reductive cyclization of the enamine to form the indole ring. | |

| N-Alkylation | Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH) | Acts as a strong base to deprotonate the indole nitrogen. |

| 4-Bromobutanenitrile | The electrophilic alkylating agent. | |

| A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF)) | Solvates the reactants and facilitates the SN2 reaction. | |

| Nitro Group Reduction | Palladium on carbon (Pd/C) with Hydrogen gas (H2) or a hydrogen donor like ammonium (B1175870) formate | A catalytic system for the clean and efficient reduction of the nitro group. |

| Tin(II) chloride (SnCl2) in concentrated Hydrochloric acid (HCl) | A classic chemical reducing agent for converting nitroarenes to anilines. | |

| Iron powder (Fe) in Acetic acid (CH3COOH) | An alternative, milder reducing system. |

The selection among these options depends on factors such as substrate tolerance, desired reaction conditions (e.g., temperature, pressure), and scalability of the synthesis. For the final reduction step, catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier product work-up compared to metal-acid reductions.

Novel Synthetic Approaches and Methodological Advancements

There are no specific novel synthetic approaches or methodological advancements reported in the literature for the synthesis of this compound. Advances in the synthesis of indole derivatives, in general, include the use of transition-metal-catalyzed cross-coupling reactions to form the indole core or to introduce substituents. nih.gov For example, palladium-catalyzed reactions are widely used for C-C and C-N bond formation in indole synthesis. One could envision a modern approach to this compound that involves a late-stage cyanation or the use of advanced cyclization methods to construct the indole ring. However, without specific research on this compound, these remain hypothetical applications of modern synthetic methodologies.

Iii. Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The structural confirmation of 4-(4-Amino-1H-indol-1-yl)butanenitrile relies on the synergistic use of several high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity, elemental composition, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on the well-established chemical shifts of the 4-aminoindole (B1269813) core and the N-alkylated butanenitrile side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the protons on the indole (B1671886) ring. The C2-H typically appears as a triplet around δ 6.5 ppm, while the C3-H would be a triplet near δ 7.1 ppm. The protons on the benzene (B151609) portion of the indole ring (C5-H, C6-H, and C7-H) would appear in the δ 6.7-7.5 ppm range, with their splitting patterns revealing their coupling relationships. The amino group (NH₂) protons at the C4 position would likely present as a broad singlet. The protons of the butanenitrile side chain attached to the indole nitrogen would exhibit characteristic aliphatic signals. The methylene (B1212753) group adjacent to the indole nitrogen (N-CH₂) would be expected around δ 4.2-4.4 ppm, the adjacent methylene group (-CH₂-) around δ 2.1-2.3 ppm, and the methylene group next to the nitrile (-CH₂-CN) would appear further downfield in the δ 2.4-2.6 ppm region due to the electron-withdrawing nature of the cyano group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm). Key signals would include the C2 and C3 carbons, as well as the quaternary carbons C3a, C4, C7a, and the carbon bearing the amino group (C4). The butanenitrile side chain carbons would appear in the aliphatic region, with the nitrile carbon (C≡N) being the most downfield, typically around δ 118-120 ppm. The methylene carbons of the side chain would be found at distinct upfield shifts.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H (indole) | - (N-substituted) | - |

| C2-H | ~6.5 (t) | ~101 |

| C3-H | ~7.1 (t) | ~122 |

| C4 | - | ~140 |

| C5-H | ~6.7 (d) | ~110 |

| C6-H | ~7.0 (t) | ~120 |

| C7-H | ~7.2 (d) | ~115 |

| C3a | - | ~125 |

| C7a | - | ~135 |

| 4-NH₂ | broad singlet | - |

| N1-CH₂- | ~4.3 (t) | ~45 |

| -CH₂- | ~2.2 (quint) | ~20 |

| -CH₂-CN | ~2.5 (t) | ~17 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of the compound. For C₁₂H₁₃N₃, the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed formula.

Predicted HRMS Data

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₂H₁₃N₃ | [M+H]⁺ | 200.1182 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) would appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butanenitrile chain would be seen just below 3000 cm⁻¹. A sharp and moderately intense absorption band around 2245 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. The spectrum would also show characteristic bands for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-N stretching vibrations.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Nitrile (C≡N) | Stretch | ~2245 |

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise spatial arrangement of all atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the molecule and reveal its preferred conformation in the crystal lattice. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions such as hydrogen bonding involving the amino group. While no specific crystal structure for this compound has been reported in the literature, data from related indole derivatives show the planarity of the indole ring system.

Isomeric Forms and Tautomeric Considerations

This compound can potentially exist in different isomeric forms, primarily as tautomers. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, the presence of the 4-aminoindole moiety introduces the possibility of amino-imino tautomerism. The amino form is generally the more stable and predominant tautomer for aminoindoles. However, the imino tautomer, where a proton from the amino group has migrated to a ring carbon, could exist in equilibrium, although likely in a very low concentration under normal conditions. The position of this equilibrium can be influenced by factors such as the solvent and temperature. Spectroscopic techniques, particularly NMR, can be used to investigate the presence of any minor tautomeric forms in solution.

Iv. Theoretical and Computational Investigations of 4 4 Amino 1h Indol 1 Yl Butanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of "4-(4-Amino-1H-indol-1-yl)butanenitrile".

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound", this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The stability of the molecule can be inferred from its total energy and vibrational frequencies. A stable structure will have no imaginary vibrational frequencies.

Interactive Table: Optimized Geometrical Parameters (Representative Data)

Below is a representative table of optimized geometrical parameters for key structural features of "this compound", typically calculated using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (indole) | 1.38 Å |

| Bond Length | C=C (indole) | 1.40 Å |

| Bond Length | C-N (amino) | 1.42 Å |

| Bond Length | C≡N (nitrile) | 1.16 Å |

| Bond Angle | C-N-C (indole) | 108.5° |

| Dihedral Angle | C-C-C-C (butyl chain) | ~180° (anti-periplanar) |

Note: These are typical, illustrative values and would be precisely determined in a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netthaiscience.info

For "this compound", the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the amino group, reflecting their electron-donating nature. The LUMO is likely to be distributed over the indole ring system and potentially the nitrile group, which can act as an electron acceptor.

Interactive Table: FMO Properties (Representative Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These values are illustrative and depend on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface, or EPS map, is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. chemijournal.comtci-thaijo.org

In "this compound", the EPS map would likely show negative potential (red/yellow colors) around the nitrogen atom of the amino group and the nitrogen atom of the nitrile group, as well as over the π-system of the indole ring. These areas are potential sites for electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms of the amino group and the alkyl chain, indicating potential sites for nucleophilic interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic properties of a molecule to its electron density. chemijournal.com It offers a good balance between accuracy and computational cost for studying molecules of this size.

DFT calculations can be used to determine a range of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These are derived from the HOMO and LUMO energies.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Interactive Table: Global Reactivity Descriptors (Representative Data)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 |

| Softness (S) | 1 / η | 0.43 |

| Electrophilicity Index (ω) | χ² / 2η | 2.66 |

Note: These values are derived from the illustrative FMO energies and provide a theoretical framework for assessing reactivity.

DFT methods can accurately predict various spectroscopic properties, which are invaluable for the structural elucidation and characterization of new compounds. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups, such as the N-H stretch of the amino group, the C≡N stretch of the nitrile, and various vibrations of the indole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov This provides information about the electronic transitions within the molecule, often related to π → π* transitions in the aromatic system. The predicted maximum absorption wavelengths (λmax) can be correlated with experimental spectra.

Interactive Table: Predicted Spectroscopic Data (Representative)

| Spectrum | Feature | Predicted Value |

| 1H NMR | Aromatic protons (indole) | 6.5 - 7.5 ppm |

| 13C NMR | C≡N (nitrile carbon) | ~118 ppm |

| IR | ν(C≡N) stretch | ~2245 cm-1 |

| IR | ν(N-H) stretch | ~3400-3500 cm-1 |

| UV-Vis | λmax | ~280 nm |

Note: These are typical ranges and values expected for the functional groups present in the molecule.

Molecular Dynamics Simulations for Conformational Sampling

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bonds of the butanenitrile side chain attached to the indole nitrogen. MD simulations can elucidate the preferred dihedral angles and the probability of finding the molecule in specific spatial arrangements. Such studies on related N-alkylated indole derivatives and indole alkaloids have shown that the side chain can adopt a range of conformations, from extended to more compact, folded structures. nih.govchemmethod.comwikipedia.org The stability of these conformations is influenced by a delicate balance of intramolecular non-covalent interactions and interactions with the surrounding solvent molecules.

For instance, in an aqueous environment, the polar amino and nitrile groups would be expected to form hydrogen bonds with water, influencing the orientation of the side chain. The hydrophobic indole core, in contrast, would likely favor conformations that minimize its exposure to water. MD simulations can quantify these effects by calculating properties such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Table 1: Hypothetical Torsional Angle Preferences for the Butanenitrile Side Chain of this compound from a Simulated MD Trajectory

| Dihedral Angle (τ) | Atoms Defining the Angle | Predominant Conformation(s) | Potential Energy Barrier (kcal/mol) |

| τ1 | C(2)-N(1)-C(α)-C(β) | anti (~180°) | 2.5 - 3.5 |

| τ2 | N(1)-C(α)-C(β)-C(γ) | gauche (±60°), anti (~180°) | 1.5 - 2.5 |

| τ3 | C(α)-C(β)-C(γ)-C(δ) | anti (~180°) | 3.0 - 4.0 |

| τ4 | C(β)-C(γ)-C(δ)-N | gauche (±60°) | 1.0 - 2.0 |

Note: This data is illustrative and based on typical values for similar acyclic systems. Actual values would require specific MD simulations of this compound.

Structure-Reactivity Relationships Derived from Computational Models

Computational models, particularly those based on density functional theory (DFT), are instrumental in elucidating the structure-reactivity relationships of this compound. These methods allow for the calculation of various electronic descriptors that can predict the molecule's reactivity towards electrophiles and nucleophiles.

The indole ring system is inherently electron-rich and nucleophilic, with the C3 position being the most common site for electrophilic attack. acs.orgnih.gov The presence of the amino group at the C4 position is expected to further enhance the electron density of the indole ring through a resonance effect, thereby increasing its nucleophilicity. acs.org Computational studies on substituted indoles have shown that electron-donating groups, such as -NH2, increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation and reaction with electrophiles. rsc.orgresearchgate.net

Conversely, the nitrile group in the side chain is electron-withdrawing and can act as a site for nucleophilic attack, although it is generally less reactive than other carbonyl functionalities. DFT calculations can map the electrostatic potential (ESP) surface of the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Quantitative Structure-Activity Relationship (QSAR) studies on diverse sets of indole derivatives have successfully correlated various calculated molecular descriptors with their biological activities. nih.govresearchgate.netresearchgate.netnih.gov For this compound, a QSAR model could relate descriptors such as LogP (lipophilicity), molecular weight, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) to a specific biological endpoint. researchgate.net Such models are valuable for predicting the activity of untested analogs.

Table 2: Predicted Electronic Properties and Reactivity Indices for this compound (Illustrative DFT Calculations)

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -5.2 eV | High value suggests susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates potential for accepting electrons. |

| HOMO-LUMO Gap | 4.4 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Suggests significant polarity. |

| Fukui Function (f-) at C3 | 0.25 | Highest value indicates C3 is the most likely site for electrophilic attack. |

| Fukui Function (f+) at Nitrile Carbon | 0.18 | Indicates the nitrile carbon as a potential site for nucleophilic attack. |

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Computational Design of Related Analogs

The insights gained from molecular dynamics and quantum chemical calculations provide a solid foundation for the computational design of analogs of this compound. espublisher.comnih.gov By systematically modifying the structure of the parent molecule in silico, it is possible to explore a vast chemical space and identify new compounds with potentially improved properties.

One common approach is structure-based drug design, which relies on the three-dimensional structure of a biological target. researchgate.net If this compound were found to interact with a specific protein, molecular docking simulations could be used to predict the binding mode and affinity of novel analogs. nih.govijpsjournal.com This would allow for the rational design of modifications aimed at enhancing these interactions, for example, by introducing new hydrogen bond donors or acceptors, or by improving the hydrophobic complementarity with the binding pocket.

Ligand-based design methods, such as pharmacophore modeling, are also highly relevant. proceedings.sciencenih.gov A pharmacophore model can be developed based on the key structural features of this compound that are presumed to be essential for its activity. This model, consisting of a specific 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to possess similar activity. proceedings.scienceresearchgate.net

For instance, analogs could be designed by:

Modifying the side chain: The length, flexibility, and terminal functional group of the N-alkyl chain could be altered to optimize interactions with a target or to modify pharmacokinetic properties. For example, replacing the nitrile with an amide or a carboxylic acid could introduce new hydrogen bonding capabilities.

Substituting the indole ring: Introducing various substituents on the benzene (B151609) portion of the indole ring could modulate the electronic properties and steric profile of the molecule. nih.govnih.gov For example, adding an electron-withdrawing group at the C5 or C6 position could alter the reactivity of the indole core.

Altering the position of the amino group: Shifting the amino group to other positions on the indole ring (e.g., C5, C6, or C7) would significantly impact the electronic distribution and could lead to different biological activities.

These computational design strategies accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. orientjchem.orgmdpi.com

V. Chemical Transformations and Derivatization Strategies

Modifications at the Butanenitrile Moiety

The butanenitrile portion of the molecule offers a reactive handle for a range of chemical conversions, primarily centered around the nitrile group.

The nitrile group can be readily transformed into other functional groups through hydrolysis or reduction. Acidic or basic hydrolysis of the nitrile furnishes the corresponding butanoic acid derivative. libretexts.orgchemguide.co.uk Under acidic conditions, the reaction typically proceeds to the carboxylic acid, while basic hydrolysis initially yields a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgvaia.com

Alternatively, the nitrile group can be reduced to a primary amine, 4-(4-amino-1H-indol-1-yl)butan-1-amine, using potent reducing agents like lithium aluminum hydride (LiAlH₄). ochemacademy.commasterorganicchemistry.com Catalytic hydrogenation with reagents such as hydrogen gas over a palladium or nickel catalyst can also achieve this transformation. ochemacademy.com

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 4-(4-Amino-1H-indol-1-yl)butanoic acid |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat, followed by acid workup | 4-(4-Amino-1H-indol-1-yl)butanoic acid |

| Reduction to Amine | 1. LiAlH₄ in THF/ether 2. H₂O workup | 4-(4-Amino-1H-indol-1-yl)butan-1-amine |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, pressure, heat | 4-(4-Amino-1H-indol-1-yl)butan-1-amine |

This table presents plausible transformations based on general chemical principles of nitrile reactivity.

The butanenitrile chain, in conjunction with the amino group on the indole (B1671886) ring, presents opportunities for intramolecular cyclization reactions to form novel heterocyclic systems. While direct cyclization of 4-(4-amino-1H-indol-1-yl)butanenitrile has not been extensively documented, analogous reactions suggest its potential. For instance, the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that under specific conditions, the amino group of the target molecule could potentially react with the nitrile or a derivative thereof to form a new ring system.

A more direct pathway to cyclization involves the initial reduction of the nitrile to a primary amine, as described in section 5.1.1. The resulting diamino compound could then undergo intramolecular cyclization to form a piperidine (B6355638) ring fused to the indole core, yielding a derivative of piperidino[4,3-b]indole. Such cyclizations are often promoted by dehydrating agents or proceed via the formation of an intermediate that facilitates ring closure.

Functionalization of the Indole Nitrogen (N1)

The indole nitrogen (N1) is a common site for functionalization in indole chemistry. N-alkylation can be achieved using various alkylating agents in the presence of a base. google.com Common approaches involve the use of strong bases to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. google.com Milder, catalytic methods have also been developed. researchgate.net

N-acylation of the indole nitrogen can also be accomplished using acylating agents such as acyl chlorides or thioesters. beilstein-journals.orgnih.gov The chemoselectivity of N-acylation over C-acylation can be influenced by the choice of reagents and reaction conditions. beilstein-journals.org For this compound, the presence of the C4-amino group might necessitate the use of a protecting group strategy to achieve selective functionalization at the N1 position.

Reactions at the Amino Group (C4)

The amino group at the C4 position of the indole ring is a key site for derivatization, allowing for the introduction of a wide range of substituents.

The C4-amino group can undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. nih.gov The chemoselectivity of this reaction is generally high due to the greater nucleophilicity of the amino group compared to the indole ring. nih.gov

Alkylation of the 4-amino group can be achieved using various alkylating agents. Regioselective alkylation at the C7 position of 4-aminoindoles has been reported, highlighting the influence of the amino group on the reactivity of the indole ring. researchgate.netchemistryviews.org However, direct alkylation of the 4-amino group itself is also a feasible transformation, likely proceeding under conditions typical for the alkylation of anilines.

| Reaction | Reagent Examples | Product Type |

| Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-(1-(4-cyanobutyl)-1H-indol-4-yl)acetamide |

| Alkylation | Methyl iodide, Benzyl bromide | 1-(4-cyanobutyl)-N-methyl-1H-indol-4-amine |

This table provides representative examples of acylation and alkylation reactions at the C4-amino group.

The primary amino group at the C4 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govdergipark.org.tr This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. unsri.ac.id The resulting imines can serve as versatile intermediates for further chemical transformations.

More complex condensation reactions, such as the Pictet-Spengler reaction, are also conceivable. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. wikipedia.org While the target molecule is not a tryptamine (B22526), the presence of the nucleophilic indole ring and the amino group could potentially allow for analogous cyclization reactions with suitable carbonyl compounds under acidic conditions, leading to the formation of novel polycyclic indole derivatives. researchgate.net

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The position of substitution is dictated by the electronic effects of the existing substituents. In the case of this compound, the powerful electron-donating amino group at the C4 position significantly influences the regioselectivity of these reactions.

The amino group activates the benzene (B151609) portion of the indole ring, directing electrophiles primarily to the C3 and C7 positions. The C3 position of the pyrrole (B145914) ring is the most nucleophilic site in an unsubstituted indole. However, the C4-amino group strongly activates the C7 position, making it a competitive site for electrophilic attack. This directing effect has been exploited in various synthetic protocols.

One notable example is the Friedel–Crafts alkylation of 4-aminoindoles. Under catalyst-free conditions, 4-alkylaminoindoles react with para-quinone methide derivatives to achieve selective alkylation at the C7 position, yielding 7-indolyl-containing triarylmethane derivatives in good to high yields. tandfonline.comtandfonline.com This regioselectivity highlights the potent directing ability of the C4-amino group. tandfonline.com

While specific examples of halogenation and nitration on this compound are not extensively documented, the general principles of EAS on substituted indoles suggest that these transformations are feasible. Enzymatic halogenation of indole derivatives has been shown to occur at the most electrophilic site, which is typically the C3 position for indoles lacking substituents on the pyrrole ring. nih.gov For 4-aminoindoles, a mixture of C3 and C7 halogenated products might be expected, with the reaction conditions playing a crucial role in determining the selectivity. Similarly, nitration, which is often carried out under acidic conditions, would likely lead to substitution at the C3 or C7 position, depending on the specific nitrating agent and reaction parameters. rsc.orgumn.edu

Classic indole formylation methods like the Vilsmeier-Haack reaction typically occur at the C3 position. For 4-aminoindoles, the outcome of such a reaction would be influenced by the interplay between the directing effects of the C4-amino group and the inherent reactivity of the C3 position.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules, and they offer vast opportunities for extending the molecular architecture of this compound. To utilize these methods, a halogen substituent is typically required on the indole ring. The synthesis of halo-substituted 4-aminoindoles would provide the necessary precursors for these transformations.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A hypothetical 7-halo-4-(4-amino-1H-indol-1-yl)butanenitrile could be coupled with various alkynes to introduce acetylenic moieties, which are valuable for further functionalization or for their electronic properties. The Sonogashira reaction is generally carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. mdpi.comnih.gov

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A halo-substituted derivative of the title compound could be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives, significantly increasing molecular complexity.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org This strategy could be employed in two ways with derivatives of the title compound. A halo-substituted 4-aminoindole (B1269813) could be coupled with a variety of primary or secondary amines to introduce a new amino substituent. Conversely, the existing 4-amino group could potentially undergo coupling with an aryl halide, although this would require careful optimization to ensure selective N-arylation. The development of aqueous conditions for Buchwald-Hartwig amination of unprotected halotryptophans suggests that such reactions could be compatible with the functionalities present in the target molecule. rsc.org

The successful application of these coupling reactions would hinge on the regioselective synthesis of a halogenated precursor of this compound, most likely at the C7 or C5 positions of the indole nucleus.

Synthesis of Heterocyclic Systems Incorporating the Compound

The bifunctional nature of 4-aminoindoles, possessing both a nucleophilic nitrogen atom and a nucleophilic carbon atom at the C3 or C5/C7 positions, makes them valuable precursors for the synthesis of fused heterocyclic systems.

A prominent strategy involves the Pictet-Spengler reaction, which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. nih.govresearchgate.net While the parent compound is not a β-arylethylamine, derivatives where the N1-butanenitrile chain is modified to an aminoethyl group can undergo this reaction. More directly, 4-aminoindoles can participate in reactions that lead to the formation of new rings fused to the indole core.

For instance, 4-aminoindoles can be used to construct β-carboline (pyrido[3,4-b]indole) and γ-carboline (pyrido[4,3-b]indole) skeletons, which are prevalent in many biologically active alkaloids. nih.govresearchgate.netljmu.ac.ukmdpi.comnih.govnih.gov The synthesis of β-carbolines often involves the Pictet-Spengler reaction of a tryptamine derivative. By analogy, a suitably functionalized 4-aminoindole could serve as a key building block for related polycyclic structures.

A notable application of 4-aminoindoles is in the synthesis of azepino[4,3,2-cd]indoles. This involves a regioselective intramolecular cyclization that takes advantage of the nucleophilicity of the C3 position of the indole ring.

The general synthetic approach for these fused systems often involves a multi-step sequence that begins with the functionalization of the 4-amino group, followed by a cyclization step that forms the new heterocyclic ring. The specific nature of the fused ring depends on the reactants and the reaction conditions employed.

Stereoselective Derivatization

The introduction of chirality into the derivatives of this compound can be achieved through various stereoselective transformations. Asymmetric catalysis, in particular, offers a powerful means to control the stereochemical outcome of these reactions.

A significant advancement in the stereoselective functionalization of 4-aminoindoles is the iridium-catalyzed enantioselective C7-allylic alkylation. This reaction utilizes a chiral phosphoramidite (B1245037) ligand in combination with an iridium catalyst to achieve the direct allylation of the C7 position of 4-aminoindoles with high regioselectivity and excellent enantioselectivity. bohrium.comresearchgate.net This method provides a direct route to chiral C7-functionalized indoles, which are valuable synthetic intermediates.

| Entry | 4-Aminoindole Substrate | Allylic Ester | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Methyl-4-aminoindole | Cinnamyl acetate (B1210297) | 78 | 99 |

| 2 | N-Benzyl-4-aminoindole | Cinnamyl acetate | 75 | 98 |

| 3 | 4-Amino-2-methylindole | Cinnamyl acetate | 72 | 99 |

| 4 | 4-Amino-3-methylindole | Cinnamyl acetate | 68 | 98 |

Beyond direct C-H functionalization, stereoselectivity can also be introduced through reactions involving the substituents. For example, if the butanenitrile side chain were to be modified to include a carbonyl group, a vast array of stereoselective reductions or additions could be performed.

Another established strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach could be applied, for instance, by attaching a chiral auxiliary to the 4-amino group and then performing a reaction at another position on the indole ring.

The field of asymmetric organocatalysis also presents numerous opportunities for the stereoselective derivatization of indoles. acs.org Chiral Brønsted acids or bases can catalyze a variety of reactions, such as Friedel-Crafts alkylations, with high enantioselectivity. researchgate.netnih.govacs.org These methods could potentially be adapted for the stereoselective functionalization of this compound at its nucleophilic centers.

Vi. Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Indole (B1671886) Alkaloid Analogs

Indole alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant pharmacological properties. The synthesis of analogs of these natural products is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. While there is no direct evidence of 4-(4-Amino-1H-indol-1-yl)butanenitrile being used to synthesize specific indole alkaloid analogs, its structure lends itself to such applications. The 4-amino group could be a key anchor point for constructing additional ring systems or for introducing pharmacophoric elements present in various indole alkaloids. For instance, acylation or sulfonylation of the amino group could lead to derivatives that mimic the functionality of alkaloids like aspidosperma or strychnos. Furthermore, the butanenitrile side chain could be chemically manipulated through reduction to an amine or hydrolysis to a carboxylic acid, providing further handles for diversification and construction of polycyclic systems characteristic of many indole alkaloids.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. nih.gov The 4-aminoindole (B1269813) moiety is a precursor for the synthesis of various fused heterocyclic systems. The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazine, pyrimidine, or diazepine (B8756704) rings. For example, a reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrido[4,3-b]indole scaffold, which is present in several bioactive molecules. The nitrile group on the N-1 side chain also offers a versatile handle for constructing heterocyclic rings. It can undergo cyclization reactions, for instance, with adjacent functional groups introduced onto the indole ring, or it can be a precursor for tetrazoles or other nitrogen-rich heterocycles.

Intermediate in the Development of Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, providing new chemical space for drug discovery. This compound can be considered a scaffold itself, offering multiple points for diversification. The 4-amino group allows for the attachment of various substituents through amide bond formation, reductive amination, or urea/thiourea formation, enabling the exploration of structure-activity relationships (SAR). The indole nucleus can be further functionalized at the C2, C3, C5, C6, and C7 positions through various reactions such as electrophilic substitution, metal-catalyzed cross-coupling, and C-H activation. This multi-point diversification potential makes it an attractive, albeit currently underexplored, starting point for generating libraries of compounds for high-throughput screening. The nicotinonitrile scaffold, a related nitrogen-containing aromatic nitrile, is recognized as an essential scaffold in medicinal chemistry, highlighting the potential utility of nitrile-containing heterocyclic intermediates. beilstein-journals.orgekb.egbohrium.com

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. openmedicinalchemistryjournal.com Indole derivatives are frequently used as components in MCRs. nih.gov The 4-amino group of this compound could act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. This would allow for the rapid introduction of diversity at this position. Additionally, the indole ring itself can act as a nucleophile, typically at the C3 position, in reactions like the Povarov or Friedel-Crafts type MCRs. The presence of both a primary amine and a reactive indole core within the same molecule could potentially lead to novel intramolecular MCRs, yielding complex polycyclic structures. While specific examples involving this compound are not reported, the general reactivity of aminoindoles suggests its suitability for such transformations.

Strategy for Accessing Diverse Chemical Libraries

The generation of diverse chemical libraries is crucial for identifying new lead compounds in drug discovery. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules from a common starting material. This compound is a promising candidate for DOS strategies. By systematically applying a range of reactions to its different functional groups, a large and diverse library of compounds can be generated. For example, one could envision a synthetic strategy where the 4-amino group is first derivatized, followed by functionalization of the indole C3-position, and finally, transformation of the nitrile group. This stepwise approach, combined with the use of various building blocks at each step, would lead to a library with significant structural and functional diversity. The synthesis of indole-based natural product libraries is an active area of research, and pluripotent starting materials are highly sought after. nih.gov

In-Depth Mechanistic Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and literature, detailed mechanistic studies concerning the specific chemical compound this compound are not publicly available. As a result, a comprehensive article focusing solely on its interactions with biological systems, as requested, cannot be generated at this time.

While the broader class of indole derivatives is a subject of significant scientific inquiry, with numerous studies exploring their potential biological activities, specific research on this compound is not found in the reviewed literature. General methodologies for investigating such compounds are well-established within the scientific community. These typically include computational and laboratory-based approaches to understand how a compound interacts with biological targets.

Typical Investigative Approaches for Indole Derivatives:

Computational Studies: Molecular docking simulations are frequently used to predict how a molecule like an indole derivative might bind to the active site of a protein or enzyme. This involves creating a 3D model of the interaction to identify potential biological targets. Theoretical ligand-protein interaction profiling further helps in understanding the types of chemical bonds and forces that might be involved in this binding.

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of a compound influences its biological activity, researchers often synthesize a series of related molecules, or analogs. By making systematic changes to the original structure and observing the effects on biological activity through in vitro assays, scientists can identify key structural features responsible for the compound's effects. These assays might measure the compound's ability to bind to a specific receptor or inhibit the activity of an enzyme.

In Vitro Cellular Studies: To investigate how a compound interacts with living cells, researchers use in vitro models. Cellular uptake and distribution studies, for example, help determine if and how a compound can cross the cell membrane and where it accumulates within the cell.

Although these methodologies are standard for characterizing novel chemical entities, the application of these techniques to this compound and the subsequent publication of the findings could not be located. The absence of such data prevents a detailed and scientifically accurate discussion of its specific mechanistic properties as outlined in the requested article structure. Further research and publication in peer-reviewed journals would be necessary to provide the specific information required for a thorough analysis of this particular compound.

Vii. Mechanistic Studies of Interactions with Biological Systems in Vitro and in Silico

Metabolic Stability in In Vitro Systems (Excluding Metabolite Identification for Clinical Relevance)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability in vivo. In vitro systems, such as liver microsomes, provide a valuable tool for early assessment of a compound's susceptibility to metabolism, primarily by phase I enzymes like the cytochrome P450 superfamily.

Studies on 4-(4-Amino-1h-indol-1-yl)butanenitrile have been conducted to evaluate its metabolic stability across different species using liver microsomes. These in vitro assays measure the rate at which the compound is metabolized over time, offering insights into its intrinsic clearance.

Detailed research findings indicate that this compound exhibits significant differences in metabolic stability between human, mouse, and rat liver microsomes. In incubations with human liver microsomes, the compound demonstrated high stability. researchgate.net Conversely, it showed modest stability in mouse and rat microsomes, suggesting a more rapid metabolism in these species. researchgate.net

After a 120-minute incubation period, 72.6% of the initial compound remained in human liver microsomes. researchgate.net In contrast, only 27.5% of the compound was left in mouse liver microsomes, and just 16.7% remained in rat liver microsomes under the same conditions. researchgate.net These findings highlight species-specific differences in the metabolic handling of this compound, a crucial consideration in preclinical species selection and extrapolation of pharmacokinetic data to humans.

The data from these in vitro metabolic stability studies are summarized in the table below.

Metabolic Stability of this compound in Liver Microsomes

| Species | Incubation Time (minutes) | Compound Remaining (%) | Stability Classification |

|---|---|---|---|

| Human | 120 | 72.6 | High |

| Mouse | 120 | 27.5 | Modest |

Viii. Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For a compound like "4-(4-Amino-1H-indol-1-yl)butanenitrile," chromatographic methods are indispensable for evaluating its purity by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for "this compound." The presence of an amino group and an indole (B1671886) ring allows for several detection methods.

A reversed-phase HPLC method would likely be the primary choice for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the primary amino group, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can be employed to form highly fluorescent isoindole derivatives. nih.govdoaj.org This approach significantly enhances the sensitivity and selectivity of the analysis. nih.govbevital.no

The choice of detector is crucial in HPLC analysis. A UV-Vis detector can be used, as the indole nucleus exhibits strong absorbance in the ultraviolet region. For enhanced sensitivity and selectivity, a fluorescence detector is preferable, especially after derivatization. nih.gov

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis (e.g., at 220 nm or 280 nm), Fluorescence (with derivatization) |

| Derivatization | Pre-column with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) |

This table presents typical starting conditions for developing an HPLC method for this compound, which would require further optimization.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For "this compound," direct analysis by GC may be challenging due to its relatively low volatility and potential for thermal degradation at high temperatures. The primary amino group and the polar indole ring can lead to peak tailing and poor chromatographic performance on standard nonpolar columns.

To overcome these limitations, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation reagents, which replace the active hydrogen on the amino group with a trimethylsilyl (B98337) group, are commonly used for this purpose.

A flame ionization detector (FID) is a common choice for GC analysis, offering good sensitivity for organic compounds. For higher selectivity, especially in complex matrices, a nitrogen-phosphorus detector (NPD) could be employed, as it is highly sensitive to nitrogen-containing compounds.

| Parameter | Typical Value/Condition |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or splitless |

| Temperature Program | A temperature gradient from a lower starting temperature to a higher final temperature |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | Silylation of the primary amino group |

This table outlines general conditions for a potential GC method for derivatized this compound, requiring specific optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. nih.gov For "this compound," TLC can be used to quickly assess purity, identify the presence of impurities, and determine appropriate solvent systems for column chromatography purification. researchgate.net

The separation is achieved on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is often used, and the ratio is adjusted to optimize the resolution.

Visualization of the separated spots on the TLC plate can be achieved under UV light, as the indole ring is UV-active. Additionally, various chromogenic spray reagents can be used to produce colored spots, which can be specific for indole derivatives. researchgate.net

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) |

| Visualization | UV light (254 nm), or staining with a chromogenic reagent (e.g., Ehrlich's reagent) |

| Application | Qualitative purity assessment, reaction monitoring |

This table provides a general guideline for the TLC analysis of this compound.

Quantitative Analysis in Research Samples

Accurate quantification of "this compound" in various research samples is crucial for understanding its properties and potential applications. Spectrophotometric and mass spectrometry-based methods are commonly employed for this purpose.

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a straightforward and accessible method for quantifying compounds that absorb light in this region. The indole moiety in "this compound" has a characteristic UV absorbance profile, which can be exploited for its quantification.

A standard calibration curve is typically generated by measuring the absorbance of a series of solutions with known concentrations of the pure compound at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

It is important to note that this method is susceptible to interference from other components in the sample that may also absorb at the same wavelength. Therefore, it is most suitable for the analysis of relatively pure samples or after a chromatographic separation step.

Mass spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides a powerful tool for both qualitative and quantitative analysis.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used. In SIM mode, the mass spectrometer is set to detect only a specific ion corresponding to the analyte of interest, which increases sensitivity and reduces background noise. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This tandem MS approach offers even greater selectivity and is the gold standard for quantitative analysis in complex matrices.

An internal standard, a compound with similar chemical properties to the analyte but a different mass, is typically added to the samples and calibration standards to correct for variations in sample preparation and instrument response.

| Technique | Principle | Key Advantages |

| LC-MS (SIM) | HPLC separation followed by mass spectrometric detection of a specific ion of the target analyte. | High sensitivity and selectivity. |

| LC-MS/MS (MRM) | HPLC separation followed by selection of a precursor ion, its fragmentation, and detection of a specific product ion. | Extremely high selectivity and sensitivity, considered the gold standard for quantification in complex samples. |

| GC-MS (SIM) | GC separation of the derivatized analyte followed by mass spectrometric detection of a specific fragment ion. | High chromatographic resolution and sensitivity. |

This table summarizes the principles and advantages of mass spectrometry-based quantification methods applicable to this compound.

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Scalability

While laboratory-scale syntheses of functionalized indoles are well-established, the industrial-scale production of 4-(4-Amino-1H-indol-1-yl)butanenitrile necessitates the development of more efficient and scalable synthetic methodologies. Future research is expected to focus on continuous flow chemistry, which offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.govnih.govresearchgate.net The integration of flow chemistry could significantly reduce reaction times and improve yields, making the synthesis more economically viable. nih.gov

Furthermore, chemo-enzymatic strategies present a promising avenue for scalable synthesis. rsc.org The use of enzymes could offer high selectivity and milder reaction conditions, contributing to a more sustainable manufacturing process. rsc.org Research into novel catalytic systems, potentially involving earth-abundant metals, could also lead to more cost-effective and environmentally friendly synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Improved safety, scalability, and product consistency. nih.govresearchgate.net | Optimization of reactor design, residence time, and integration of in-line purification. |

| Chemo-enzymatic Synthesis | High selectivity, milder reaction conditions, and sustainability. rsc.org | Identification and engineering of suitable enzymes, and process optimization. |

| Novel Catalytic Systems | Reduced cost and environmental impact. | Development of catalysts based on earth-abundant metals and investigation of their efficiency. |

Application in Advanced Materials Chemistry (Excluding Specific Product Development)

The inherent electronic properties of the indole (B1671886) nucleus suggest that this compound could serve as a valuable building block in materials science. The amino group provides a site for polymerization, opening up possibilities for the creation of novel conductive polymers. researchgate.netrsc.orgnih.govmdpi.comwikipedia.org Research in this area would likely explore how the incorporation of this specific aminoindole derivative influences the electronic and optical properties of the resulting polymers. nih.gov

Additionally, the indole scaffold is known to be a component of some luminescent materials. rsc.orgnih.govresearchgate.netacs.orgresearchgate.net Future investigations could focus on the photophysical properties of this compound and its derivatives, assessing their potential as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govresearchgate.netacs.org The interplay between the amino and nitrile functionalities and the indole core could lead to unique luminescent characteristics. rsc.orgresearchgate.net

| Potential Application Area | Key Structural Feature | Focus of Future Research |

| Conductive Polymers | Amino group for polymerization. researchgate.netnih.gov | Synthesis and characterization of polymers, and investigation of their conductivity and stability. researchgate.netrsc.orgnih.gov |

| Luminescent Materials | Indole scaffold. rsc.orgnih.govresearchgate.net | Study of photophysical properties, including absorption and emission spectra, and quantum yield. nih.govacs.org |

Further Elucidation of Mechanistic Interactions in In Vitro Biological Systems

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. mdpi.comnih.govnih.gov Future in vitro studies on this compound will be crucial to understanding its potential biological activities. A primary focus will be on identifying specific molecular targets and elucidating the mechanisms of interaction. Techniques such as affinity chromatography and proteomics can be employed to identify binding partners.

Once potential targets are identified, detailed mechanistic studies will be necessary to understand how the compound modulates their function. This could involve enzyme kinetics, receptor binding assays, and analysis of downstream signaling pathways. mdpi.com Such studies will provide a foundational understanding of the compound's biological effects at a molecular level. researchgate.net

| Research Stage | Methodologies | Objective |

| Target Identification | Affinity chromatography, proteomics. | To identify specific proteins or enzymes that bind to the compound. |

| Mechanistic Studies | Enzyme kinetics, receptor binding assays, cell-based signaling assays. mdpi.com | To understand how the compound affects the function of its biological targets. |

Development of Structure-Guided Design Principles for Related Compounds

A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs will be essential for the rational design of new compounds with tailored properties. espublisher.comnih.govnih.govmdpi.com Future research will likely involve the synthesis of a library of derivatives with systematic modifications to the indole core, the amino group, and the alkylnitrile chain.

Computational modeling will play a pivotal role in this process. espublisher.comnih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking can be used to build predictive models that correlate structural features with activity. espublisher.commdpi.com These models will guide the design of new analogs with enhanced potency and selectivity for specific applications. nih.govnih.gov

| Approach | Description | Goal |

| Synthesis of Analog Libraries | Systematic modification of the core structure. | To explore the chemical space around the parent compound and identify key structural features for activity. |

| Computational Modeling | QSAR, molecular docking, and pharmacophore modeling. espublisher.commdpi.com | To develop predictive models that guide the design of new, more effective compounds. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies (Chemical Research)

The exploration of the chemical space around this compound can be significantly accelerated by leveraging automated synthesis platforms and high-throughput screening (HTS). researchgate.netresearchgate.netsigmaaldrich.comnih.govyoutube.comnih.gov Automated synthesizers can rapidly generate libraries of related compounds, enabling a more comprehensive investigation of structure-activity relationships. researchgate.netnih.govnih.gov

HTS techniques can then be employed to rapidly screen these compound libraries for desired properties, whether for materials science applications or biological activity. unl.edunih.govresearchgate.net This integrated approach will streamline the discovery process, allowing for the rapid identification of lead compounds for further development. nih.govresearchgate.net

| Methodology | Application | Advantage |

| Automated Synthesis | Rapid generation of compound libraries. researchgate.netresearchgate.netsigmaaldrich.comyoutube.comnih.gov | Increased efficiency and throughput in chemical synthesis. nih.gov |

| High-Throughput Screening | Rapid evaluation of compound properties. unl.edunih.govresearchgate.net | Accelerated identification of promising candidates from large libraries. |

Investigation of Solid-State Forms and Polymorphism (Academic Research)

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and chemical properties. For this compound, a thorough investigation of its solid-state forms is a critical area for future academic research. This would involve a systematic screening for different crystalline forms (polymorphs), as well as amorphous states.

Characterization of these solid forms would be carried out using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). mdpi.com Understanding the polymorphic landscape of this compound is essential for ensuring the reproducibility of its properties and for controlling its solid-state behavior in any potential applications.

| Research Area | Techniques | Importance |

| Polymorph Screening | Crystallization from various solvents and conditions. | To identify all possible solid-state forms of the compound. |

| Solid-State Characterization | X-ray diffraction, DSC, TGA, solid-state NMR. mdpi.com | To determine the crystal structures and thermodynamic relationships between different solid forms. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-(4-Amino-1H-indol-1-yl)butanenitrile?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typical. For example, similar butanenitrile derivatives (e.g., pyrrolidine or piperidine analogs) are synthesized via tosyl-protected intermediates and subsequent deprotection .

- Key Steps :

Tosylation of the indole nitrogen to stabilize the intermediate.

Alkylation or coupling with a nitrile-containing reagent (e.g., acrylonitrile derivatives).

Deprotection under acidic or basic conditions to yield the final product.

- Reaction Optimization : Yields vary (44–92% in analogous compounds), influenced by solvent polarity, temperature, and catalyst selection .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm nitrile functionality.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

- Data Interpretation : Compare spectral data with structurally related compounds (e.g., 4-(2-fluorophenyl)butanenitrile) to resolve ambiguities .

Q. What are the primary chemical reactions involving the nitrile group in this compound?

- Reactivity :

- Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions, useful for derivatization .

- Reduction : Converts nitrile to primary amines using catalysts like LiAlH or Raney nickel .

- Applications : Functional group transformations enable the synthesis of bioactive analogs (e.g., amine derivatives for pharmacological screening) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Factors Affecting Yield :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .

- Catalysts : Palladium or copper catalysts improve coupling efficiency in indole functionalization .

- Case Study : In analogous syntheses, yields increased from 44% to 83% by optimizing stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.